molecular formula C19H20N2OS B14408415 3-Anilino-1-(morpholin-4-yl)-2-phenylprop-2-ene-1-thione CAS No. 86965-83-5

3-Anilino-1-(morpholin-4-yl)-2-phenylprop-2-ene-1-thione

Cat. No.: B14408415
CAS No.: 86965-83-5
M. Wt: 324.4 g/mol
InChI Key: GBTRUHQCBPAYQJ-UHFFFAOYSA-N
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Description

3-Anilino-1-(morpholin-4-yl)-2-phenylprop-2-ene-1-thione is a complex organic compound with a unique structure that includes an aniline group, a morpholine ring, and a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Anilino-1-(morpholin-4-yl)-2-phenylprop-2-ene-1-thione typically involves the condensation of aniline derivatives with morpholine and thione-containing compounds. One common method involves the reaction of aniline with morpholine in the presence of a thione reagent under controlled conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as microwave-assisted synthesis. This method has been shown to improve product yields and reduce reaction times by conducting reactions under microwave irradiation in the absence of solvent .

Chemical Reactions Analysis

Types of Reactions

3-Anilino-1-(morpholin-4-yl)-2-phenylprop-2-ene-1-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The aniline and morpholine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

3-Anilino-1-(morpholin-4-yl)-2-phenylprop-2-ene-1-thione has several scientific research applications:

Mechanism of Action

The mechanism by which 3-Anilino-1-(morpholin-4-yl)-2-phenylprop-2-ene-1-thione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aniline and morpholine groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The thione group may also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(morpholin-4-ylmethyl)aniline
  • 3-Methoxy-4-(morpholin-4-yl)aniline
  • 4-(2-Morpholin-4-yl-2-oxoethoxy)aniline

Uniqueness

3-Anilino-1-(morpholin-4-yl)-2-phenylprop-2-ene-1-thione is unique due to its combination of aniline, morpholine, and thione groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and potential pharmaceutical applications .

Properties

CAS No.

86965-83-5

Molecular Formula

C19H20N2OS

Molecular Weight

324.4 g/mol

IUPAC Name

3-anilino-1-morpholin-4-yl-2-phenylprop-2-ene-1-thione

InChI

InChI=1S/C19H20N2OS/c23-19(21-11-13-22-14-12-21)18(16-7-3-1-4-8-16)15-20-17-9-5-2-6-10-17/h1-10,15,20H,11-14H2

InChI Key

GBTRUHQCBPAYQJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=S)C(=CNC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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